molecular formula C₄₆H₇₀N₁₂O₁₇S B612667 160543-97-5 CAS No. 160543-97-5

160543-97-5

Cat. No.: B612667
CAS No.: 160543-97-5
M. Wt: 1095.18
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Description

Compound 160543-97-5, systematically named L-亮氨酸,L-丝氨酰-L-缬氨酰-L-α-谷氨酰-L-天冬酰胺酰-L-脯氨酰甘氨酰-L-酪氨酰-L-半胱氨酰-, is a synthetic peptide derivative characterized by a complex sequence of amino acids. It is listed with a high purity of 99.9% (HPLC) and a substantial stock availability of 883.2 g, indicating its relevance in research or industrial applications .

Properties

CAS No.

160543-97-5

Molecular Formula

C₄₆H₇₀N₁₂O₁₇S

Molecular Weight

1095.18

sequence

One Letter Code: SGVENPGGYCL

Origin of Product

United States

Preparation Methods

The synthesis of Glycoprotein (276-286) involves peptide synthesis techniques, typically using solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Chemical Reactions Analysis

Glycoprotein (276-286) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the cysteine residue, leading to the formation of disulfide bonds.

    Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction

Scientific Research Applications

Glycoprotein (276-286) has several scientific research applications:

    Immunology: It is used to study the immune response, particularly the role of cytotoxic T-lymphocytes in recognizing viral peptides.

    Virology: Researchers use this peptide to understand the mechanisms of viral infection and immune evasion by the lymphocytic choriomeningitis virus.

    Drug Development: The peptide serves as a model for developing antiviral drugs and vaccines targeting viral glycoproteins

Mechanism of Action

The mechanism of action of Glycoprotein (276-286) involves its recognition by cytotoxic T-lymphocytes. The peptide binds to major histocompatibility complex class I molecules on the surface of infected cells, presenting the viral peptide to T-lymphocytes. This interaction triggers an immune response, leading to the destruction of infected cells .

Comparison with Similar Compounds

Structural Analogs from the Same Series

lists several compounds with adjacent CAS numbers, likely sharing structural motifs with 160543-97-5 . Key examples include:

CAS Number Stock (g) Purity (%) Structural Relationship to this compound
160542-02-9 227.6 98.7 Likely differs in amino acid sequence or stereochemistry
160542-03-0 110.9 99.8 Potential modification in side-chain functional groups
160544-58-1 464.6 97.9 Possible variation in peptide chain length or terminal groups

Key Observations :

  • 160542-03-0 exhibits comparable purity (99.8%) to This compound (99.9%), suggesting similar synthetic optimization .
  • Lower stock quantities for 160542-03-0 (110.9 g) may reflect specialized applications or synthetic challenges.

Functional Analogs in Coordination Chemistry

discusses hybrid phosphine-alkene ligands (e.g., compound 32 ), which, while structurally distinct from This compound , serve as functional analogs in transition metal catalysis. A comparison of their roles includes:

Parameter This compound (Peptide) Phosphine-Alkene Ligands (e.g., Compound 32 )
Primary Role Potential bioactive/drug intermediate Catalytic ligand for metal coordination
Complexity High (amino acid sequence) Moderate (hybrid organic-inorganic design)
Applications Pharmaceuticals, biochemistry Industrial catalysis, asymmetric synthesis

Contrast :

  • This compound ’s peptide backbone may enable biomolecular interactions, whereas phosphine-alkene ligands prioritize electron donation for catalytic activity .

Analytical Data

  • Purity : This compound and 160542-03-0 both exceed 99% purity (HPLC), reflecting rigorous quality control .
  • Characterization : NMR, mass spectrometry, and HPLC are standard for peptides (), while ligands require additional X-ray crystallography or cyclic voltammetry for electronic profiling .

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